1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol is a complex organic compound that features a combination of sulfonamide, methoxy, dimethylphenyl, bromonaphthalene, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol typically involves multiple steps, starting with the preparation of the core naphthalene structure. The introduction of the bromine atom is often achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonamide group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine. The methoxy and dimethylphenyl groups are incorporated through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dehalogenated compounds
Substitution: Various substituted naphthalenes
Scientific Research Applications
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bromonaphthalene moiety can intercalate into DNA, disrupting its function. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.
Bromonaphthalenes: Compounds such as 1-bromo-2-naphthol and 6-bromo-2-naphthol have similar bromonaphthalene structures and undergo similar chemical reactions
Uniqueness
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and bromonaphthalene moieties allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H20BrNO4S |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-(6-bromo-2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H20BrNO4S/c1-11-9-16(22-27(4,24)25)18(12(2)20(11)26-3)19-15-7-6-14(21)10-13(15)5-8-17(19)23/h5-10,22-23H,1-4H3 |
InChI Key |
KVCVPLKXCOJGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=CC(=C3)Br)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.